molecular formula C20H11F B043521 9-Fluorobenzo[k]fluoranthene CAS No. 113600-15-0

9-Fluorobenzo[k]fluoranthene

Cat. No. B043521
M. Wt: 270.3 g/mol
InChI Key: IAGJJNFRAZJPFP-UHFFFAOYSA-N
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Description

9-Fluorobenzo[k]fluoranthene is a chemical compound with the molecular formula C20H11F . It is a derivative of benzo[k]fluoranthene, a polycyclic aromatic hydrocarbon .


Synthesis Analysis

Recent advances in the synthesis of fluoranthene derivatives have been reported. Methods for fluoranthene synthesis are classified based on strategic bond disconnections . The synthesis of symmetrically and non-symmetrically functionalized fluoranthene-based blue fluorescent molecular materials for non-doped electroluminescent devices has also been studied .


Molecular Structure Analysis

The molecular structure of 9-Fluorobenzo[k]fluoranthene consists of 20 carbon atoms, 11 hydrogen atoms, and 1 fluorine atom . The exact mass of the molecule is 270.084473 Da .


Chemical Reactions Analysis

The metabolism of 3-, 8- and 9-fluorobenzo[k]fluoranthene relative to benzo[k]fluoranthene was investigated. The major metabolites of benzo[k]fluoranthene formed in vitro using rat liver S-9 metabolism systems were 8,9-dihydro-8,9-dihydroxybenzo[k]fluoranthene, the 2,3-quinone of benzo[k]fluoranthene, and 3-, 8- and 9-hydroxybenzo[k]fluoranthene .


Physical And Chemical Properties Analysis

The physical and chemical properties of 9-Fluorobenzo[k]fluoranthene include a molecular weight of 270.300, a density of 1.3±0.1 g/cm3, and a boiling point of 470.4±14.0 °C at 760 mmHg .

Scientific Research Applications

  • Solar Cells : Novel fluoranthene-based dyes, including derivatives of 9-Fluorobenzo[k]fluoranthene, have been studied for their potential in high-performance dye-sensitized solar cells, achieving a notable solar energy-to-electricity conversion efficiency of 4.4% (Ma et al., 2009).

  • Optical Properties : Highly polarized benzo[k]fluoranthene imide derivatives exhibit significant solvatofluorochromism, dual fluorescence, and aggregation-induced emission, which are associated with excited-state intramolecular charge transfer. These properties indicate potential applications in optoelectronics and sensors (Katayama et al., 2019).

  • Tumorigenic Activity : Fluorine substitution has been found to alter the genotoxic activity of metabolites, which may explain the tumorigenic activity observed with these fluorinated derivatives of benzo[b]fluoranthene in mouse skin (LaVoie et al., 1993).

  • Mutagenic Activity : Fluorine substitution in benzo[k]fluoranthene significantly alters the types of metabolites formed, which can influence their mutagenic activity. This aspect is crucial for understanding the compound's effects and potential risks (Weyand et al., 1988).

  • Synthesis of Fluoranthenes : A novel KHMDS-promoted domino reaction has been developed for synthesizing hydroxyfluoranthenes, which allows for the creation of various fluoranthenes with extended π-conjugation and heteroaromatic rings (Ogawa et al., 2017).

  • Electrochemistry and Chemiluminescence : Studies have explored the electrochemical properties and electrogenerated chemiluminescence of compounds like dibenzotetraphenylperiflanthene, demonstrating their potential in producing blue and orange-red light, which could have applications in display technologies and analytical chemistry (Debad et al., 1996).

Safety And Hazards

9-Fluorobenzo[k]fluoranthene is harmful if swallowed. It is recommended to use personal protective equipment, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing. It should be kept in a dry, cool, and well-ventilated place .

Future Directions

The future directions of 9-Fluorobenzo[k]fluoranthene research could involve further investigation into its metabolism and mutagenic activity . Additionally, the synthesis of fluoranthene derivatives and their applications in materials science and organic electronics could be explored further .

properties

IUPAC Name

9-fluorobenzo[k]fluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11F/c21-15-8-7-13-10-18-16-5-1-3-12-4-2-6-17(20(12)16)19(18)11-14(13)9-15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGJJNFRAZJPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C5C=C(C=CC5=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10150484
Record name Benzo(k)fluoranthene, 9-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Fluorobenzo[k]fluoranthene

CAS RN

113600-15-0
Record name 9-Fluorobenzo(k)fluoranthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113600150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(k)fluoranthene, 9-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-FLUOROBENZO(K)FLUORANTHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SHT3939FB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
EH Weyand, N Geddie, JE Rice, A Czech… - …, 1988 - academic.oup.com
The metabolism of 3-, 8- and 9-fluorobenzo[ k ]fluoranthene (B[ k ]F) relative to B[ k ]F was investigated. The major metabolites of B[ k ]F formed in vitro using rat liver S-9 metabolism …
Number of citations: 24 academic.oup.com
JE Rice, A Czech, N Hussain… - The Journal of Organic …, 1988 - ACS Publications
The synthesis of several select fluorinated derivatives of benzo [fe] fluorantheneand indeno [l, 2, 3-cd] pyrene is described. In the benzo [A] fluoranthene series, the 8-and 9-fluoro …
Number of citations: 18 pubs.acs.org
AH Maeda, S Nishi, Y Hatada, Y Ozeki… - Microbial …, 2014 - search.proquest.com
A pathway for the biotransformation of the environmental pollutant and high‐molecular weight polycyclic aromatic hydrocarbon (PAH) benzo [k] fluoranthene by a soil bacterium was …
Number of citations: 0 search.proquest.com
前田亜鈴悠, まえだありんひさ - ycu.repo.nii.ac.jp
A pathway for the biotransformation of the environmental pollutant and high-molecular weight polycyclic aromatic hydrocarbon (PAH) benzo [k] fluoranthene by a soil bacterium was …
Number of citations: 2 ycu.repo.nii.ac.jp
EJ LaVoie, ZW Cai, RL Meegalla… - Chemico-biological …, 1993 - Elsevier
Benzo[b]fluoranthene and 4-, 5-, 6-, and 7-fluorobenzo[b]fluoranthene were evaluated for tumor-initiating activity in mouse skin. These fluorinated benzo[b]fluoranthene derivatives were …
Number of citations: 2 www.sciencedirect.com
DC Spink, SJ Wu, BC Spink, MM Hussain… - Toxicology and applied …, 2008 - Elsevier
The interactions of polycyclic aromatic hydrocarbons (PAH) and cytochromes P450 (CYP) are complex; PAHs are enzyme inducers, substrates, and inhibitors. In T-47D breast cancer …
Number of citations: 87 www.sciencedirect.com
EH Weyand, ZM He, F Ghodrati, Y Wu… - Chemico-biological …, 1992 - Elsevier
The metabolism and mutagenic activity of 4-fluorobenzo[j]fluoranthene (4F-B[j]F) and 10-fluorobenzo[j]fluoranthene (10F-B[j]F) were evaluated and compared with benzo[j]fluoranthene (…
Number of citations: 9 www.sciencedirect.com
BF Lutnaes, G Luthe, UAT Brinkman… - Magnetic …, 2005 - Wiley Online Library
Monofluorinated polycyclic aromatic hydrocarbons (F‐PAHs) have attracted much attention in analytical, environmental, toxicological and mechanistic studies because of their physico‐…
P Nagy, J Fekete, VK Sharma - Journal of liquid chromatography & …, 2007 - Taylor & Francis
A study was conducted to demonstrate the potential use of selected F‐PAHs, 1‐fluoronaphthalene (F‐Np), 1‐fluoropyrene (F‐Py), and 9‐fluorobenzo(k)fluoranthene (F‐BkF1), as …
Number of citations: 6 www.tandfonline.com
I Givechev, D Danalev, S Yaneva… - Journal of Chemical …, 2018 - researchgate.net
A modified procedure of EN 16619: 2015 method for determination of four polycyclic aromatic hydrocarbons (PAH’s) was proposed. A change in internal standard and in sample …
Number of citations: 1 www.researchgate.net

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